4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17501007
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 4-methyl-1-pentan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |
| Standard InChI Key | DKPMBDUIJKWTPP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)N1C=C(C(=N1)N)C |
Introduction
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 4-position, a pentan-2-yl substituent at the 1-position, and an amino group at the 3-position of the pyrazole ring.
Structural Characteristics
The molecular structure of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine can be summarized as follows:
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Chemical Formula: C9H17N3
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Molecular Weight: Approximately 167.26 g/mol
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Functional Groups:
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A pyrazole ring with aromatic properties.
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An amino (-NH2) group at the 3-position.
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A branched alkyl chain (pentan-2-yl) attached to the nitrogen at position 1.
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A methyl (-CH3) group at position 4.
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This compound's unique substitution pattern contributes to its potential biological activity and physicochemical properties.
Synthesis Pathways
The synthesis of pyrazole derivatives, including compounds like 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, typically involves cyclization reactions using hydrazines and β-diketones or their equivalents. While specific synthetic routes for this compound are not directly available in the provided references, general approaches include:
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Condensation Reaction: Reaction between a hydrazine derivative and a β-diketone or β-ketoester.
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Alkylation: Introduction of alkyl groups (e.g., pentan-2-yl) via alkyl halides under basic conditions.
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Amination: Functionalization of the pyrazole ring to add an amino group at the desired position.
Biological Relevance of Pyrazole Derivatives
Pyrazole-based compounds are widely studied for their pharmacological activities:
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Antioxidant Activity: Pyrazoles often exhibit radical scavenging properties, which are essential for combating oxidative stress .
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Anti-inflammatory Properties: Many pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), reducing inflammation .
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Anticancer Potential: Pyrazole frameworks have been explored for cytotoxic effects against cancer cell lines .
Although specific bioactivity data for 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is unavailable, its structural similarities to other bioactive pyrazoles suggest it may possess similar properties.
Analytical Characterization
The characterization of compounds like this one typically involves:
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Spectroscopic Techniques:
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NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments in the molecule.
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IR (Infrared Spectroscopy): Identifies functional groups like amino (-NH2) and alkyl groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-Ray Crystallography: Determines precise molecular geometry when single crystals are available .
Potential Applications
While no direct applications for this compound were found, pyrazole derivatives are widely used in:
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Pharmaceuticals:
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Agriculture:
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Pesticides and herbicides due to their biological activity.
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Material Science:
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Precursors for synthesizing advanced materials with electronic or optical properties.
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Research Gaps and Future Directions
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Biological Testing: Specific studies on its pharmacological activity are needed to determine its therapeutic potential.
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Synthetic Optimization: Developing efficient and high-yield synthesis methods tailored for this compound.
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Computational Studies: Molecular modeling could predict binding affinities to biological targets.
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